molecular formula C9H6N2O4S B1436547 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid CAS No. 391680-79-8

5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid

Cat. No. B1436547
M. Wt: 238.22 g/mol
InChI Key: SSOGKSFNCMYOPA-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 391680-79-8 . It has a linear formula of C9H6N2O4S . The compound is off-white in color and solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 5,6-dihydroxy-2-(2-thienyl)-4-pyrimidinecarboxylic acid . Its InChI Code is 1S/C9H6N2O4S/c12-6-5(9(14)15)10-7(11-8(6)13)4-2-1-3-16-4/h1-3,12H,(H,14,15)(H,10,11,13) .


Physical And Chemical Properties Analysis

The molecular weight of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid is 238.22 . The compound is off-white in color and solid in physical form .

Scientific Research Applications

Antihypertensive Activity

5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid derivatives have been synthesized and tested for antihypertensive activity. These compounds, including various dihydropyrimidine derivatives, have shown promising results in structure-activity relationship studies, indicating their potential in treating hypertension (Rana, Kaur, & Kumar, 2004).

Anti-ulcer Activity

Research on similar pyrimidine derivatives has revealed their anti-ulcer properties. These compounds have been synthesized and characterized using various techniques, with some demonstrating significant anti-ulcer activity compared to control groups (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).

Nonlinear Optical Applications

Studies on thiopyrimidine derivatives have explored their applications in nonlinear optics (NLO) fields. These compounds, including variants of 4-thiopyrimidines, have been analyzed for their NLO properties, demonstrating potential for optoelectronic high-tech applications (Hussain et al., 2020).

Liquid Crystalline Materials

Derivatives of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid have been utilized in the synthesis of heterocyclic liquid crystalline materials. These materials, incorporating the thiophene-pyrimidine moiety, show varied liquid crystalline behavior, indicating their potential in display technologies and related applications (Sharma, Lacey, & Wilson, 2003).

Antimicrobial Activity

Compounds derived from 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid have been tested for antimicrobial activities. Some of these compounds, including novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, have shown mild antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018).

Inhibitors of Protein Kinase CK2

Substituted derivatives of thiopyrimidinylthio carboxylic acids, closely related to 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid, have been synthesized and evaluated as inhibitors of human protein kinase CK2. This study identified certain compounds with high inhibitory activity, highlighting their potential in targeted therapies (Golub et al., 2011).

Safety And Hazards

For safety information and hazards related to 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-hydroxy-6-oxo-2-thiophen-2-yl-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4S/c12-6-5(9(14)15)10-7(11-8(6)13)4-2-1-3-16-4/h1-3,12H,(H,14,15)(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOGKSFNCMYOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C(=O)N2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388438
Record name 5-Hydroxy-6-oxo-2-(thiophen-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid

CAS RN

391680-79-8
Record name 5-Hydroxy-6-oxo-2-(thiophen-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CM Lacbay, M Menni, JA Bernatchez, M Götte… - Bioorganic & Medicinal …, 2018 - Elsevier
Reverse transcriptase (RT) is responsible for replicating the HIV-1 genome and is a validated therapeutic target for the treatment of HIV infections. During each cycle of the RT-catalyzed …
Number of citations: 9 www.sciencedirect.com

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